

N,N-Diisobutylethylenediamine: A Technical Overview

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Compound of Interest

Compound Name: **N,N-Diisobutylethylenediamine**

Cat. No.: **B082398**

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 14156-98-0

This technical guide provides a comprehensive overview of **N,N-Diisobutylethylenediamine**, a diamine compound with potential applications in chemical synthesis and coordination chemistry. Due to a lack of publicly available data regarding its specific roles in biological signaling pathways or detailed experimental protocols within a drug development context, this document will focus on its chemical properties, a general synthesis approach, and its potential utility as a ligand, drawing parallels from the broader class of diamine compounds.

Physicochemical Properties

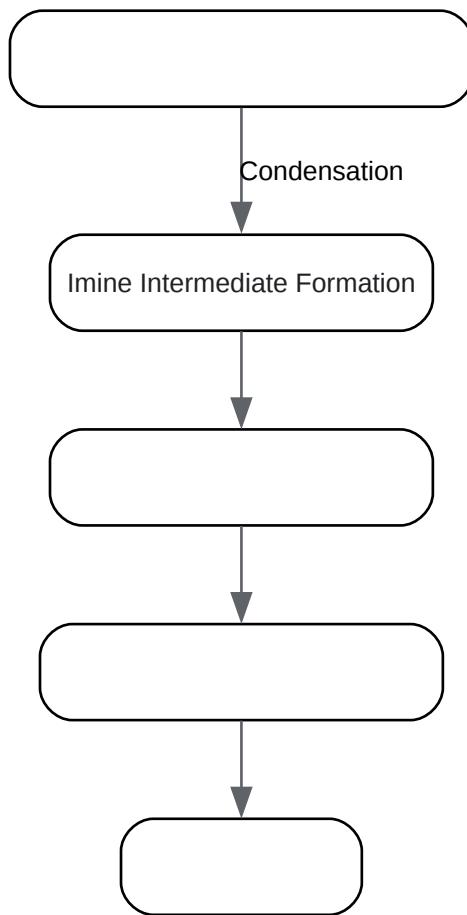
A summary of the known quantitative data for **N,N-Diisobutylethylenediamine** is presented below. This information is crucial for its handling, characterization, and application in a laboratory setting.

Property	Value	Reference
CAS Number	14156-98-0	[1]
Molecular Formula	C10H24N2	[1]
Molecular Weight	172.31 g/mol	[1]
Boiling Point	85-86 °C at 13 Torr	[1] [2]
Predicted Density	0.839 ± 0.06 g/cm³	[1] [2]
Predicted pKa	9.56 ± 0.10	[1] [2]

Synthesis

While a specific, detailed experimental protocol for the synthesis of **N,N-Diisobutylethylenediamine** (CAS 14156-98-0) is not readily available in the searched literature, a general approach for the synthesis of unsymmetrical diamines can be inferred from established organic chemistry principles. A plausible synthetic route is the reductive amination of a suitable aldehyde with a primary amine, followed by reduction.

A generalized workflow for such a synthesis is depicted below.



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References

- 1. N,N-DIISOBUTYLETHYLENEDIAMINE | 14156-98-0 [amp.chemicalbook.com]
- 2. N,N-ДИИЗОБУТИЛЭТИЛЕНДИАМИН | 14156-98-0 [m.chemicalbook.com]
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